2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
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Overview
Description
2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its stability and diverse biological activities. The presence of the 4-chlorobenzyl and 4-methylphenyl groups further enhances its chemical properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, the starting materials might include 4-chlorobenzyl hydrazide and 4-methylbenzoic acid.
Sulfur Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents might also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its stable oxadiazole ring and reactive sulfanyl group make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. The presence of the oxadiazole ring is known to enhance the biological activity of compounds, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The compound’s ability to interact with various biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with biological molecules, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-triazole: Contains a triazole ring, offering different chemical properties and biological activities.
Uniqueness
The uniqueness of 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole lies in its combination of the oxadiazole ring and the sulfanyl group. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-15-6-10-17(11-7-15)21-24-25-22(26-21)19-4-2-3-5-20(19)27-14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJINCDHMVPNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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